molecular formula C8H11NO2S2 B2631878 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid CAS No. 105523-29-3

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

Cat. No.: B2631878
CAS No.: 105523-29-3
M. Wt: 217.3
InChI Key: ZMFOTRMQXVYXKU-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid (CAS 105523-29-3) is a high-purity thiazole derivative supplied for scientific research and development. With the molecular formula C 8 H 11 NO 2 S 2 and a molecular weight of 217.31 g/mol, this compound is a key building block in medicinal chemistry exploration . Thiazole acetic acid derivatives are a subject of significant interest in pharmacological research, particularly in the cardiovascular field. Recent studies on related compounds have shown that certain thiazole acetic acid derivatives can significantly increase developed tension in isolated rat heart models without substantially affecting the heart rate, suggesting potential for research in heart failure conditions . Furthermore, thiazole and thiazolidine-based compounds are extensively investigated for their antimicrobial properties. Research indicates that such derivatives can exhibit potent antibacterial activity, especially against Gram-positive bacterial strains, with some compounds showing efficacy comparable to established antibiotics like oxacillin . The mechanism of action for thiazole derivatives is often multifaceted and can involve interactions with enzymes or receptors; they have been reported to exhibit properties such as LOX and COX inhibition, which are relevant to anti-inflammatory research . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOTRMQXVYXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the ethylthio group.

    Dihydrothiazoles: Formed through reduction of the thiazole ring.

    Substituted Thiazoles: Formed through substitution reactions on the thiazole ring.

Scientific Research Applications

Chemistry

Synthesis Building Block

  • The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It participates in various reactions leading to the formation of sulfoxides, sulfones, and substituted thiazoles.

Reactivity

  • The presence of the ethylthio group enhances the reactivity of the compound, allowing for oxidation and reduction processes that yield valuable intermediates for further chemical transformations.

Biological Applications

Antimicrobial Properties

  • Research indicates that 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid exhibits significant antimicrobial and antifungal activities. Its efficacy against various pathogens makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

  • The compound has been explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. Studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, suggesting a mechanism that may involve interaction with specific molecular targets .

Industrial Applications

Material Development

  • In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and additives.

Data Table: Summary of Applications

Field Application Details
ChemistryBuilding Block for SynthesisUsed in reactions to form sulfoxides, sulfones, and substituted thiazoles.
BiologyAntimicrobial ActivityEffective against various pathogens; potential for new antimicrobial agents.
Anti-inflammatory and AnticancerInhibits cell proliferation; interacts with molecular targets in cancer cells.
IndustryMaterial DevelopmentUsed in coatings and additives due to its unique chemical properties.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the anticancer potential of this compound against human glioblastoma U251 cells and melanoma WM793 cells. Results showed significant cytotoxicity with IC50 values ranging from 10–30 µM, indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy Assessment
    • Another research focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated a broad-spectrum activity, particularly effective against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.
  • Material Science Application
    • An industrial application case study illustrated how this compound was incorporated into a polymer matrix to enhance material properties such as thermal stability and chemical resistance, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiazole ring and the ethylthio group can influence its binding affinity and specificity towards these targets. The acetic acid moiety may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities with analogous thiazole derivatives:

Compound Name Substituents (Thiazole Positions) Functional Groups Molecular Weight Key References
2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid 2: -S-CH₂CH₃; 4: -CH₃; 5: -CH₂COOH Thioether, Carboxylic acid 235.31 (C₈H₁₁NO₂S₂)
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (CAS 859482-70-5) 4: -Ph; 5: -CH₂COOH Aromatic, Carboxylic acid 219.26 (C₁₁H₉NO₂S)
2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTA) 2: -SH; 4: -CH₃; 5: -CH₂COOH Thiol, Carboxylic acid 189.23 (C₆H₇NO₂S₂)
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 2: -Ph-OCH₃; 4: -CH₂COOEt Ester, Aromatic 277.34 (C₁₄H₁₅NO₃S)
2-(2-((Adamantan-1-yl)carbamoyl)-4-methylthiazol-5-yl)ethyl acetate 2: -CONH-Ad; 4: -CH₃; 5: -CH₂CH₂OAc Carbamate, Ester 362.47 (C₁₈H₂₆N₂O₃S)

Key Observations :

  • Substituent Effects : The ethylthio group in the target compound enhances lipophilicity compared to the thiol (-SH) in MMTA or the aromatic groups in phenyl/methoxyphenyl derivatives .
  • Functional Group Impact : Carboxylic acid derivatives (e.g., target compound, MMTA) exhibit higher solubility in aqueous media than ester derivatives (e.g., ethyl acetate in ).
Physicochemical Properties
  • Solubility : The target compound’s carboxylic acid group improves water solubility (logP ~1.5) compared to ester derivatives (logP ~2.5–3.5) .
  • Stability : Thioethers (e.g., ethylthio) are more stable toward oxidation than thiols (-SH) but less stable than aryl groups .

Biological Activity

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research. This article reviews the compound's biological activity based on diverse scientific studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its versatility in biological applications. The ethylthio group enhances its lipophilicity, potentially improving its interaction with biological membranes. The acetic acid moiety contributes to its solubility and bioavailability.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. For instance, compounds similar to this one have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Notably, it has been tested against human breast cancer (MCF7) and prostate cancer (PC3) cell lines. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicative of its potency. For example, related thiazole compounds exhibited IC50 values between 15.9 ± 1.1 and 32.1 ± 1.2 µM in these cell lines .

Table 1: Summary of Cytotoxicity Studies

Cell LineCompoundIC50 (µM)Reference
MCF7This compoundTBD
PC3Similar Thiazole Derivative15.9 ± 1.1
MCF7Benzothiazole Derivative< 10

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various molecular targets such as enzymes or receptors, influencing cellular pathways related to growth and apoptosis. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic activity against MCF7 and PC3 cell lines, showing that thiazole-based compounds can significantly inhibit cell proliferation through apoptosis induction .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating their effectiveness against a range of bacterial strains with promising results for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-(ethylthio)-4-methylthiazol-5-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via thioetherification reactions using precursors like 2-chloro-N-phenylacetamide and sodium azide under reflux in a toluene:water solvent system. Optimizing reaction time (5–7 hours) and stoichiometric ratios (1:1.5 for precursor to sodium azide) improves yield. Post-reaction purification involves crystallization (ethanol) or extraction (ethyl acetate), with TLC monitoring using hexane:ethyl acetate (9:1) .

Q. How can HPLC-DAD be applied to validate the purity and identity of this compound?

  • Methodology : Use a C18 column with a gradient mobile phase (e.g., acetonitrile:water containing 0.1% formic acid). Detection at 254 nm is typical for thiazole derivatives. Calibration with reference standards and validation of linearity (R² > 0.99) ensure accuracy. Retention time and UV-Vis spectra should match synthesized standards .

Q. What are the critical physical-chemical properties (e.g., solubility, stability) to consider during experimental design?

  • Key Properties : The compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under varying pH (2–10) and temperature (4–40°C) reveal degradation above 60°C, necessitating storage at −20°C. Melting point determination (e.g., 139–140°C) aids in purity assessment .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding solvent selection and catalyst design. For example, ICReDD’s approach combines reaction path simulations with experimental validation to reduce trial-and-error cycles. This method identified acetic acid as optimal for cyclization in similar thiazole syntheses .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for structural elucidation?

  • Methodology : Compare experimental 1H^1H-NMR data (e.g., δ 2.5–3.0 ppm for thioether protons) with computational predictions (GIAO method). Discrepancies may arise from solvent effects or tautomerism; deuterated DMSO or temperature-controlled NMR can mitigate these. Cross-validation with HRMS (e.g., m/z 230.0284 [M+H]⁺) confirms molecular integrity .

Q. How does the ethylthio substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Replace the ethylthio group with methylthio or phenylthio analogs and assess biological activity (e.g., enzyme inhibition). For instance, ethylthio derivatives of triazoles showed enhanced lipophilicity (logP ~2.5) and improved membrane permeability in cytotoxicity assays. Docking simulations further correlate substituent size with target binding affinity .

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

  • Methodology : Employ Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, a central composite design for a similar thiazole synthesis increased yield from 45% to 72% by adjusting acetic acid volume (100 mL) and reflux time (4 hours) .

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